molecular formula C15H23N3O B168016 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide CAS No. 1762-51-2

1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide

Cat. No.: B168016
CAS No.: 1762-51-2
M. Wt: 261.36 g/mol
InChI Key: CTTXVHBXEKXREE-UHFFFAOYSA-N
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Description

1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide is a chemical compound with the molecular formula C15H23N3O It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidine with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The benzyl and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    1-Benzyl-4-(dimethylamino)piperidine: Similar in structure but lacks the carboxamide group.

    4-(Dimethylamino)piperidine: Lacks the benzyl and carboxamide groups.

    1-Benzylpiperidine: Lacks the dimethylamino and carboxamide groups.

Uniqueness: 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide is unique due to the presence of both the benzyl and dimethylamino groups along with the carboxamide functionality. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-benzyl-4-(dimethylamino)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-17(2)15(14(16)19)8-10-18(11-9-15)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTXVHBXEKXREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCN(CC1)CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170098
Record name 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide
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Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1762-51-2
Record name 4-(Dimethylamino)-1-(phenylmethyl)-4-piperidinecarboxamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide
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Record name NSC71991
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Record name 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide
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Record name 1-benzyl-4-(dimethylamino)piperidine-4-carboxamide
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Record name 1-BENZYL-4-(DIMETHYLAMINO)PIPERIDINE-4-CARBOXAMIDE
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